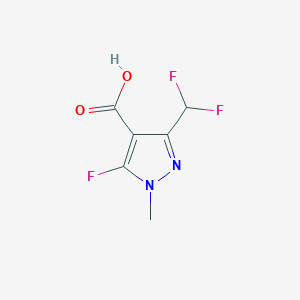

3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid

Overview

Description

3-(Difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with difluoromethyl, fluoro, and carboxylic acid groups, making it a versatile intermediate in the synthesis of various biologically active molecules.

Mechanism of Action

Target of Action

The primary target of 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid is the succinate dehydrogenase (SDH) enzyme . SDH is a key enzyme in the mitochondrial respiratory chain, also known as complex II . It plays a crucial role in energy production by catalyzing the oxidation of succinate to fumarate in the citric acid cycle .

Mode of Action

The compound acts by inhibiting the activity of succinate dehydrogenase . It binds to the SDH enzyme, preventing it from catalyzing its normal reaction. This inhibition disrupts the normal flow of electrons in the respiratory chain and the production of ATP, leading to the death of the organism .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the citric acid cycle (also known as the Krebs cycle or TCA cycle), specifically the conversion of succinate to fumarate . By inhibiting SDH, the compound disrupts this cycle, leading to a decrease in ATP production. This energy deficit can have downstream effects on various other biochemical processes that depend on ATP, ultimately leading to cell death .

Pharmacokinetics

The presence of fluorine atoms in the molecule could potentially enhance its metabolic stability and bioavailability .

Result of Action

The primary result of the compound’s action is the inhibition of SDH, leading to disruption of the citric acid cycle and a decrease in ATP production . This energy deficit can lead to the death of the organism. Given its use as an intermediate in the synthesis of fungicides , the compound is likely to have a significant effect on fungal cells.

Biochemical Analysis

Biochemical Properties

It is known that this compound can be used to prepare difluoromethyl pyrazole carboxamide compounds, which can act as succinate dehydrogenase inhibitors . These inhibitors can interact with the succinate dehydrogenase enzyme, disrupting its function and leading to the death of the fungus.

Cellular Effects

The cellular effects of 3-(Difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid are primarily observed in fungi. As a succinate dehydrogenase inhibitor, it disrupts the function of this enzyme, which plays a crucial role in the citric acid cycle, a key metabolic pathway. This disruption can lead to the death of the fungus, making this compound a potent fungicide .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the succinate dehydrogenase enzyme. By inhibiting this enzyme, it disrupts the citric acid cycle, leading to a buildup of succinate and a lack of fumarate. This imbalance can disrupt cellular metabolism, leading to the death of the fungus .

Temporal Effects in Laboratory Settings

Given its role as a succinate dehydrogenase inhibitor, it is likely that its effects would be observed shortly after exposure, as the disruption of the citric acid cycle can quickly lead to cellular death .

Dosage Effects in Animal Models

Given its potency as a fungicide, it is likely that it would have significant effects at high doses .

Metabolic Pathways

This compound is involved in the citric acid cycle, as it inhibits the succinate dehydrogenase enzyme. This enzyme is responsible for converting succinate to fumarate, a key step in the cycle .

Transport and Distribution

Given its small size and polar nature, it is likely that it can easily diffuse across cell membranes .

Subcellular Localization

The subcellular localization of this compound is likely to be within the mitochondria, as this is where the citric acid cycle takes place .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the difluoromethyl and fluoro substituents. One common method starts with the reaction of ethyl difluoroacetoacetate with methyl hydrazine to form the pyrazole ring. This intermediate is then subjected to fluorination and carboxylation reactions to yield the final product .

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors and advanced catalytic systems to enhance yield and purity. The use of environmentally friendly reagents and solvents is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced pyrazole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole N-oxides, while substitution reactions can introduce functional groups like alkyl, aryl, or halogen substituents on the pyrazole ring .

Scientific Research Applications

3-(Difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and fluorinated molecules.

Biology: The compound is used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.

Medicine: It is a crucial building block in the synthesis of pharmaceutical agents, particularly those targeting metabolic and infectious diseases.

Comparison with Similar Compounds

Similar Compounds

- Benzovindiflupyr

- Bixafen

- Fluxapyroxad

- Isopyrazam

- Pydiflumetofen

- Sedaxane

Uniqueness

Compared to these similar compounds, 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid stands out due to its unique substitution pattern on the pyrazole ring, which enhances its binding affinity and specificity towards succinate dehydrogenase. This structural uniqueness contributes to its superior efficacy and broader spectrum of activity against various fungal pathogens .

Biological Activity

3-(Difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid is a significant compound in the realm of agricultural chemistry, primarily due to its role as an intermediate in the synthesis of fungicides that inhibit succinate dehydrogenase (SDH). This article delves into the biological activities associated with this compound, including its antifungal properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring with difluoromethyl and methyl substituents, along with a carboxylic acid group. Its molecular formula is CHFNO, and it is known for its stability and reactivity in various chemical environments.

Antifungal Activity

This compound has been extensively studied for its antifungal properties. It serves as a precursor for several SDHI fungicides, which are effective against a range of phytopathogenic fungi. The mechanism of action primarily involves the inhibition of succinate dehydrogenase, an enzyme crucial for mitochondrial respiration in fungi.

Table 1: Comparison of Antifungal Efficacy

| Compound Name | Active Ingredient | Target Fungi | Efficacy (IC50) |

|---|---|---|---|

| Boscalid | This compound | Alternaria, Botrytis | 0.5 μM |

| Fluxapyroxad | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amide | Fusarium, Phytophthora | 0.3 μM |

| Inpyrfluxam | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Septoria, Zymoseptoria | 0.2 μM |

The primary mechanism by which this compound exerts its antifungal effects is through the inhibition of succinate dehydrogenase (SDH), which is part of the mitochondrial respiratory chain. This inhibition leads to a disruption in cellular respiration, ultimately resulting in fungal cell death. The selectivity for fungal SDH over mammalian enzymes contributes to its safety profile in agricultural applications.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound derivatives:

- Synthesis and Bioactivity : A study reported that various derivatives exhibited enhanced antifungal activity compared to boscalid, with some compounds showing IC50 values lower than 0.2 μM against resistant fungal strains .

- Structure-Activity Relationship (SAR) : Research utilizing quantitative structure-activity relationship (QSAR) models indicated that modifications to the pyrazole structure could significantly enhance antifungal potency. For example, derivatives with additional fluorine atoms demonstrated increased binding affinity to SDH .

- Field Trials : Field trials conducted with fluxapyroxad showed effective control over major crop diseases such as late blight in potatoes, confirming laboratory findings regarding its efficacy against Phytophthora infestans .

Safety and Environmental Impact

The environmental impact of this compound has also been assessed. While it is effective against various pathogens, studies have shown that it does not exhibit significant toxicity to non-target organisms at recommended application rates. This safety profile makes it a valuable tool in integrated pest management strategies.

Properties

IUPAC Name |

3-(difluoromethyl)-5-fluoro-1-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O2/c1-11-5(9)2(6(12)13)3(10-11)4(7)8/h4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXJCNOQHTJLWDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.